N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a compound that features both imidazole and pyrimidine rings These heterocyclic structures are known for their significant roles in various biological and chemical processes The imidazole ring is a five-membered ring containing two nitrogen atoms, while the pyrimidine ring is a six-membered ring with two nitrogen atoms
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence the bioavailability of imidazole-containing compounds .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment .
Biochemical Analysis
Biochemical Properties
It is known that imidazole-containing compounds interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific properties of the compound and the biomolecules it interacts with .
Cellular Effects
Imidazole-containing compounds are known to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide typically involves the formation of the imidazole and pyrimidine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the imidazole ring can be synthesized from glyoxal and ammonia, while the pyrimidine ring can be formed from the reaction of β-diketones with amidines .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific methods can vary depending on the desired scale of production and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring.
Pyrimidine Derivatives: Compounds like cytosine and thymine, which are nucleobases in DNA.
Uniqueness
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is unique due to the combination of both imidazole and pyrimidine rings in a single molecule. This dual functionality can result in enhanced biological activity and versatility in chemical reactions compared to compounds containing only one of these rings .
Properties
IUPAC Name |
N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-7(15)13-8-4-11-9(12-5-8)14-3-2-10-6-14/h2-6H,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEWWPJGRJSPBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=C(N=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.